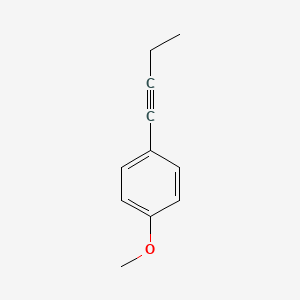
3,4-Dichloro-5,8-difluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-5,8-difluoroquinoline is a chemical compound with the empirical formula C9H3Cl2F2N . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 3,4-Dichloro-5,8-difluoroquinoline is 234.03 . The SMILES string representation of its structure is ClC1=C(Cl)C=NC(C1=C(F)C=C2)=C2F .Physical And Chemical Properties Analysis
3,4-Dichloro-5,8-difluoroquinoline is a solid substance . Its empirical formula is C9H3Cl2F2N and it has a molecular weight of 234.03 .Wissenschaftliche Forschungsanwendungen
Antimalarial and Anticancer Properties
Chloroquine and its derivatives, which share a structural similarity to 3,4-Dichloro-5,8-difluoroquinoline, have been extensively studied for their antimalarial effects. The ongoing research has unveiled interesting biochemical properties, inspiring repurposing in the management of various diseases, including cancer. Efforts have focused on evaluating antimalarials in clinical use and their analogs to maximize their intrinsic value, particularly in anticancer combination chemotherapy (Njaria et al., 2015).
Neuroprotective and Cardioprotective Roles
Studies on Chlorogenic Acid (CGA), another compound structurally related to quinolines, suggest significant therapeutic roles across a spectrum of conditions, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. The modulation of lipid metabolism and glucose by CGA indicates its potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Organic Semiconductors and OLED Applications
The exploration of organic optoelectronics has identified BODIPY-based materials, related to the 3,4-Dichloro-5,8-difluoroquinoline framework, as promising candidates for sensors, organic thin-film transistors, and organic photovoltaics. These materials' potential as active materials in organic light-emitting diodes (OLEDs) underlines the chemical versatility and applicability of such compounds in advanced technological applications (Squeo & Pasini, 2020).
Insights into Enzymatic Degradation of Pollutants
Research into the enzymatic remediation of organic pollutants has highlighted the effectiveness of enzymes in the presence of redox mediators, enhancing the degradation efficiency of recalcitrant compounds. This approach, utilizing enzymes like laccases and peroxidases, potentially revolutionizes the treatment of wastewater, with 3,4-Dichloro-5,8-difluoroquinoline derivatives offering insights into the chemical processes involved (Husain & Husain, 2007).
Safety and Hazards
The safety information available indicates that 3,4-Dichloro-5,8-difluoroquinoline may be harmful if swallowed (H302) and causes serious eye damage (H318) . Precautionary measures include wearing protective gloves/eye protection, washing thoroughly after handling, and seeking medical attention if you feel unwell or if it gets in your eyes .
Eigenschaften
IUPAC Name |
3,4-dichloro-5,8-difluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPNKZHOKVOISW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671205 |
Source


|
| Record name | 3,4-Dichloro-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5,8-difluoroquinoline | |
CAS RN |
1204811-35-7 |
Source


|
| Record name | 3,4-Dichloro-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

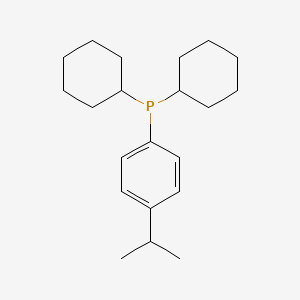
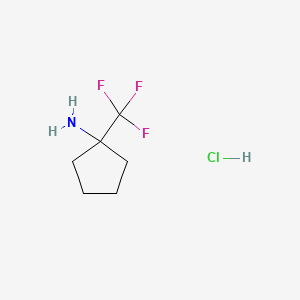
![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)

![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)



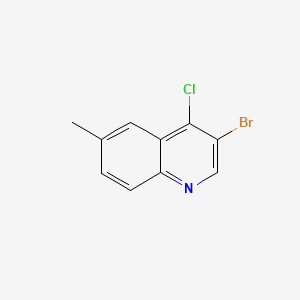
![Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B598100.png)
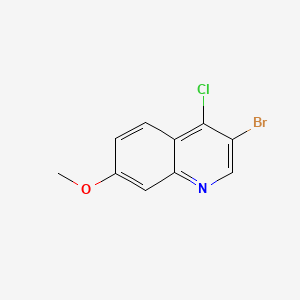
![tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598102.png)

